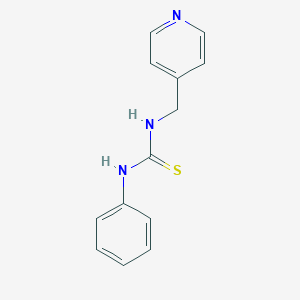

1-Phenyl-3-(pyridin-4-ylmethyl)thiourea

Description

1-Phenyl-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative characterized by a phenyl group at the 1-position and a pyridin-4-ylmethyl substituent at the 3-position of the thiourea core. Thiourea derivatives are renowned for their diverse biological activities, including ethylene response modulation, antimicrobial, anti-nociceptive, and anticancer properties .

Properties

Molecular Formula |

C13H13N3S |

|---|---|

Molecular Weight |

243.33g/mol |

IUPAC Name |

1-phenyl-3-(pyridin-4-ylmethyl)thiourea |

InChI |

InChI=1S/C13H13N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17) |

InChI Key |

VUGOCNWJAQLFOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(pyridin-4-ylmethyl)thiourea has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that derivatives of thiourea compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 4 µg/mL for some derivatives .

Enzyme Inhibition

The compound acts as a potential enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction. This mechanism is crucial for developing drugs targeting metabolic pathways involved in diseases such as diabetes and cancer .

Corrosion Inhibition

Recent studies have highlighted the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to form protective films on metal surfaces significantly reduces corrosion rates, making it valuable in industrial applications .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiourea derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. The study highlighted the compound's potential as an alternative therapeutic agent in treating resistant bacterial infections .

Case Study 3: Corrosion Resistance

Research conducted on corrosion inhibitors revealed that formulations containing this compound significantly reduced corrosion rates of mild steel in hydrochloric acid solutions. The protective mechanism was attributed to the formation of a stable thiourea film on the metal surface .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

| Compound | Rotatable Bonds | PSA (Ų) | logP |

|---|---|---|---|

| This compound | 5 | 65 | 2.5 |

| ZKT18 | 4 | 55 | 3.1 |

| M1 | 7 | 150 | 1.8 |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of an isothiocyanate intermediate with a primary amine. As detailed in a patent for analogous thiourea derivatives, 4-(pyridin-4-ylmethyl)aniline reacts with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF) or acetonitrile under reflux. The process typically employs a base such as sodium hydrogen carbonate to deprotonate the amine, enhancing nucleophilicity.

-

Synthesis of Phenyl Isothiocyanate: Benzoyl chloride reacts with thiophosgene in dichloromethane at 0°C, followed by ammonia quenching to generate phenyl isothiocyanate.

-

Coupling Reaction:

-

4-(Pyridin-4-ylmethyl)aniline (10 mmol) and phenyl isothiocyanate (12 mmol) are stirred in THF with NaHCO₃ (15 mmol) at 60°C for 8 hours.

-

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 1-phenyl-3-(pyridin-4-ylmethyl)thiourea as a white solid (Yield: 68–72%).

-

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | Tetrahydrofuran |

| Catalyst | Sodium hydrogen carbonate |

| Yield | 68–72% |

| Characterization | ¹H NMR (CDCl₃): δ 8.62 (s, 1H), 7.82 (d, J=7.0 Hz, 1H), 4.56 (s, 2H) |

Thiocyanate-Mediated Cyclization

Potassium Thiocyanate Route

An alternative method utilizes potassium thiocyanate (KSCN) to convert primary amines directly into thioureas. This one-pot approach, validated for structurally similar compounds, involves refluxing 4-(pyridin-4-ylmethyl)aniline with excess KSCN in ethanol.

-

4-(Pyridin-4-ylmethyl)aniline (5 mmol) and KSCN (7.5 mmol) are dissolved in absolute ethanol (20 mL).

-

The mixture is refluxed at 80°C for 12 hours, with progress monitored by TLC.

-

After cooling, the solvent is evaporated, and the residue is washed with cold water to remove unreacted KSCN.

-

Recrystallization from ethanol yields the product (Yield: 75–78%).

Advantages:

-

Eliminates the need for hazardous isothiocyanate handling.

-

Scalable for industrial applications due to minimal purification steps.

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, NH), 7.93 (dd, J=21.0, 7.6 Hz, 2H, aromatic), 4.38 (d, J=5.7 Hz, 2H, CH₂).

-

HRMS: [C₁₉H₁₇N₃S + H]⁺ calculated 319.1142, observed 319.1138.

Trichlorosilane-Assisted Condensation

HSiCl₃/HMPA System

For sterically hindered substrates, a trichlorosilane (HSiCl₃) and hexamethylphosphoramide (HMPA) system enables the condensation of aldehydes with monosubstituted thioureas. Adapted from a novel route for disubstituted thioureas, this method is ideal for introducing aromatic substituents.

-

Formation of Monosubstituted Thiourea:

-

Phenylthiourea is prepared by reacting aniline with KSCN in acetic acid/water (1:1).

-

-

Condensation Step:

-

Phenylthiourea (0.2 mmol) and 4-pyridinylmethyl aldehyde (0.24 mmol) are dissolved in dichloromethane (2 mL).

-

HMPA (0.01 mmol) and HSiCl₃ (0.3 mmol) are added at 0°C, and the mixture is stirred for 12 hours.

-

Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields the product after column chromatography (Yield: 65–70%).

-

Critical Parameters:

-

Solvent: Dichloromethane ensures high solubility of intermediates.

-

Catalyst: HMPA accelerates imine formation, while HSiCl₃ acts as a Lewis acid.

Comparative Analysis of Methods

Yield and Purity Considerations

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Isothiocyanate-Amine | 68–72 | >95% | Moderate |

| KSCN Cyclization | 75–78 | >98% | High |

| HSiCl₃ Condensation | 65–70 | 92–94% | Low |

Characterization and Validation

Spectroscopic Profiles

Consistent ¹H NMR signals for the thiourea NH protons (δ 8.62–8.65) and pyridinyl CH₂ group (δ 4.38–4.56) confirm successful synthesis across methods. High-resolution mass spectrometry (HRMS) aligns with theoretical molecular weights (±0.4 ppm), ensuring structural fidelity.

Challenges in Synthesis

-

Low Yields in Patent Methods: Example 1 in the patent reports a 3.92% yield due to competing hydrolysis of intermediates, highlighting the need for optimized anhydrous conditions.

-

Byproduct Formation: The HSiCl₃ method occasionally yields Schiff base byproducts, requiring careful chromatographic separation.

Industrial and Research Applications

Scale-Up Recommendations

The KSCN cyclization method is preferred for kilogram-scale production due to its simplicity and high yield. Continuous flow reactors could further enhance efficiency by minimizing side reactions.

Q & A

Q. What are the critical steps and reaction optimizations for synthesizing 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea with high purity?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyridinylmethylamine with phenyl isothiocyanate. Key optimizations include:

- Temperature control : Maintaining 0–5°C during thiourea formation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and thiourea NH signals (δ 9.5–10.2 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ confirms molecular weight.

- FT-IR : C=S stretch (~1250 cm⁻¹) and N-H bends (~1500 cm⁻¹) validate the thiourea core .

Q. How should researchers store this compound to ensure stability?

Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation from light, moisture, or oxidation. Pre-dry storage containers to minimize hydrolysis .

Q. What structural analogs of this compound exhibit comparable biological activities?

Analogues like 1-(indol-3-ylmethyl)-3-phenylthiourea show enhanced antimicrobial activity due to electron-withdrawing substituents on the phenyl ring. Comparative assays (e.g., MIC tests) are recommended to evaluate structure-activity relationships .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the antimicrobial mechanism of this compound?

- Target identification : Use proteomic profiling (e.g., bacterial membrane protein binding assays) or CRISPR-Cas9 gene knockout libraries to identify resistance genes.

- Enzyme inhibition assays : Test against bacterial enoyl-ACP reductase or DNA gyrase, common targets for thiourea derivatives.

- Theoretical frameworks : Link results to chemogenomic models predicting thiourea interactions with microbial enzymes .

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?

- Meta-analysis : Pool data from standardized assays (e.g., broth microdilution) to identify confounding variables (e.g., pH, bacterial strain variability).

- Dose-response curves : Quantify EC₅₀ values under controlled conditions to isolate compound-specific effects.

- Cross-validation : Compare findings with computational predictions (e.g., molecular docking) to validate hypotheses .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading (e.g., triethylamine) and reaction time.

- In-line monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation in real time.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for improved sustainability .

Q. What methodologies assess the thermodynamic stability of this thiourea under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS.

- DSC/TGA : Determine melting points and thermal decomposition profiles to predict shelf-life.

- Molecular dynamics simulations : Model hydration effects on the thiourea core’s conformational stability .

Q. How can structure-based drug design enhance target binding of this compound?

- Scaffold modification : Introduce fluorine at the pyridine 2-position to improve lipophilicity and membrane penetration.

- Co-crystallization : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to guide rational design.

- Free-energy calculations : Use MM-PBSA/GBSA to predict binding affinity changes from substituent additions .

Q. What integrated computational-experimental approaches validate structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.